Octanoic acid, 8-hydroxy-2-propyl-, (2R)-
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Overview
Description
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is a specialized organic compound with the molecular formula C11H22O3. This compound is characterized by the presence of an octanoic acid backbone with a hydroxyl group and a propyl group attached to it. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- typically involves the hydroxylation of octanoic acid derivatives. One common method includes the use of selective oxidizing agents to introduce the hydroxyl group at the desired position. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the (2R) isomer .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes where enzymes are used to achieve the desired stereochemistry. These methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, chemical synthesis routes involving chiral catalysts can be employed to produce the (2R) isomer on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The (2R) configuration plays a crucial role in determining the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: Lacks the hydroxyl and propyl groups, making it less reactive in certain chemical reactions.
8-Hydroxy-octanoic acid: Similar structure but without the propyl group, affecting its physical and chemical properties.
2-Propyl-octanoic acid:
Uniqueness
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
824961-10-6 |
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Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2R)-8-hydroxy-2-propyloctanoic acid |
InChI |
InChI=1S/C11H22O3/c1-2-7-10(11(13)14)8-5-3-4-6-9-12/h10,12H,2-9H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
HKUMXVZOWDJVID-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](CCCCCCO)C(=O)O |
Canonical SMILES |
CCCC(CCCCCCO)C(=O)O |
Origin of Product |
United States |
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